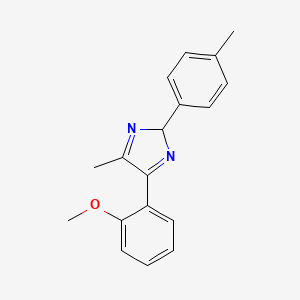

4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-8-10-14(11-9-12)18-19-13(2)17(20-18)15-6-4-5-7-16(15)21-3/h4-11,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZXHIOAOFAPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole typically involves the condensation of 2-methoxybenzaldehyde with 4-methylbenzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The imidazole scaffold undergoes palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups:

a. Suzuki-Miyaura Coupling

Dibromoimidazoles react with arylboronic acids under Pd catalysis. For example:

| Boronic Acid | Position | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | C-4 | 65% | |

| 4-Methylphenyl | C-2 | 58% |

b. Buchwald-Hartwig Amination

Pd-PEPPSI complexes enable C–N bond formation. The 4-methylphenyl group enhances catalytic activity in amination reactions (Peng et al., J. Org. Chem., 2024) .

Oxidation and Reduction

a. Side-Chain Oxidation

The methyl group at C-5 undergoes selective oxidation to a carboxylate using KMnO₄/H₂SO₄:

b. Methoxy Group Demethylation

BF₃·Et₂O in CH₃CN cleaves the methoxy group to a hydroxyl group:

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

- Antimicrobial Activity : Substitution with sulfonamide groups enhances activity against S. aureus (MIC₅₀: 8 µg/mL) .

- Anticancer Potential : Copper-catalyzed cycloaddition with azirines yields pyrroloimidazoles with IC₅₀ values < 10 µM (PMC, 2021) .

Stability and Reactivity

- Thermal Stability : Decomposes above 300°C without melting (PubChem CID: 24204071) .

- pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to open-chain amines .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| 5-Carboxy Analog | COX-2 Inhibition | 0.12 µM | |

| Sulfonamide Hybrid | Antimicrobial | 8 µg/mL | |

| Pyrroloimidazole | Antiproliferative (HeLa) | 9.5 µM |

Scientific Research Applications

4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties

*Estimated using fragment-based methods.

Key Observations :

- Hydrophobicity: The target compound’s calculated LogP (~3.8) exceeds that of 1Pyr (~1.5), likely due to its non-polar methyl and p-tolyl groups.

Table 2: Reported Pharmacological Activities

Key Insights :

- Anti-Anxiety Potential: The 4-methylphenyl group in ZE correlates with CNS activity, suggesting the target compound may share similar pharmacokinetic properties .

- Antioxidant Capacity: 1Pyr’s phenolic substituents enable radical scavenging, a feature absent in the target due to its methoxy group .

- Enzyme Inhibition : Thiazole-triazole hybrids like 9d exhibit strong α-glucosidase binding, highlighting the impact of fused heterocycles on enzyme affinity .

Biological Activity

4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole is a heterocyclic compound belonging to the imidazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The structural features of this compound, including the methoxy and methyl substituents on the phenyl rings, influence its biological interactions and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole can be represented as follows:

The synthesis typically involves the condensation of 2-methoxybenzaldehyde with 4-methylbenzylamine, followed by cyclization to form the imidazole ring under acidic conditions. Common solvents for this reaction include ethanol and acetic acid, with purification achieved through recrystallization or chromatography.

Biological Activity Overview

Research indicates that 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antibacterial and antifungal properties. It has been evaluated against several strains of bacteria and fungi, showing varying degrees of efficacy.

- Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has been explored, with some studies indicating significant effects in preclinical models.

- Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing, with early results suggesting it may inhibit certain cancer cell lines.

Antimicrobial Activity

A study examining the antimicrobial properties of various imidazole derivatives found that compounds similar to 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying effectiveness based on structural modifications .

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of imidazole can reduce inflammation markers in animal models. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .

Anticancer Potential

Research into the anticancer properties has shown that imidazole derivatives can induce apoptosis in cancer cells. For example, a derivative similar to 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole was tested against various cancer cell lines, revealing IC50 values in the low micromolar range .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of imidazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that modifications at the phenyl rings significantly enhanced activity against E. coli and Bacillus subtilis, suggesting a structure-activity relationship (SAR) that favors certain substitutions .

- Anti-inflammatory Mechanism Investigation : Another study focused on understanding the anti-inflammatory mechanisms of imidazole compounds, highlighting their ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Q. What are the standard synthetic routes for 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. Key steps may include:

- Substituted benzaldehyde/benzylamine reactions under reflux with catalysts like acetic acid or ammonium acetate .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while protic solvents (e.g., ethanol) improve purity during crystallization .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate aryl coupling reactions .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-O-C from methoxy groups at ~1250 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and S content (deviation <0.4% indicates high purity) .

Q. What are the common biological targets for imidazole derivatives like this compound?

Imidazole derivatives often interact with:

- Enzymes : Cytochrome P450 isoforms, kinases, or proteases due to the heterocyclic core’s metal-coordinating ability .

- Receptors : G-protein-coupled receptors (GPCRs) or steroid receptors, where substituents like methoxy groups modulate binding affinity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Docking Software (AutoDock, Schrödinger) : Models ligand-receptor interactions by simulating binding poses. For example, the methoxyphenyl group may occupy hydrophobic pockets in enzyme active sites .

- Free Energy Calculations (MM/GBSA) : Quantifies binding energies to prioritize candidates for in vitro testing .

- Limitations : Solvent effects and protein flexibility require validation via experimental assays (e.g., surface plasmon resonance) .

Q. How to resolve contradictions in biological activity data across different studies?

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize discrepancies .

- Dose-Response Curves : Confirm activity trends across multiple concentrations (IC₅₀/EC₅₀ comparisons) .

- Meta-Analysis : Pool data from independent studies using statistical tools (e.g., RevMan) to identify consensus mechanisms .

Q. What strategies are used to optimize the compound’s solubility and stability for in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Convert free bases to hydrochloride or mesylate salts to improve stability .

- Structural Analogs : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions to balance lipophilicity (logP <5) .

Q. How do structural modifications at specific positions affect the compound’s pharmacological profile?

- Position 2 (4-methylphenyl) : Bulkier substituents (e.g., 4-chlorophenyl) may enhance target selectivity but reduce metabolic stability .

- Position 4 (5-methyl) : Methyl groups improve membrane permeability but may sterically hinder receptor binding .

- Methoxy Group (2-position) : Electron-donating effects increase π-π stacking with aromatic residues in binding pockets .

Q. What are the key challenges in scaling up the synthesis from laboratory to pilot scale?

- Purification : Replace column chromatography with recrystallization or distillation for cost-effective bulk production .

- Reagent Compatibility : Transition from hazardous reagents (e.g., hydrazine) to safer alternatives (e.g., urea derivatives) .

- Process Automation : Implement continuous-flow reactors to maintain reaction consistency and reduce human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.